

8,8''-Bibaicalein: A Technical Guide to its Structure Elucidation and Confirmation

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Compound of Interest

Compound Name: 8,8''-Bibaicalein

Cat. No.: B3027627

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For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8''-Bibaicalein, a biflavonoid derived from the dimerization of two baicalein units, is a naturally occurring compound that has garnered interest within the scientific community. As a component of certain medicinal plants, notably those of the *Scutellaria* genus, its structural elucidation and confirmation are paramount for advancing research into its potential pharmacological applications. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural characterization of **8,8''-Bibaicalein**, tailored for professionals in chemical and pharmaceutical research.

Physicochemical Properties and Identification

8,8''-Bibaicalein is distinguished as a dimer of baicalein, linked via a C-C bond between the 8 and 8'' positions of the two flavonoid skeletons. Its molecular formula is $C_{30}H_{18}O_{10}$, with a corresponding molecular weight of 538.46 g/mol.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the molecular formula of **8,8''-Bibaicalein**. The observed mass-to-charge ratios ($[M+H]^+$ and $[M-H]^-$) are critical for its identification.

Ion Mode	Calculated m/z	Observed m/z
[M+H] ⁺	539.0927	Data not available in cited sources
[M-H] ⁻	537.0765	Data not available in cited sources

Note: While identified as a quality marker in *Scutellariae Radix*, specific observed m/z values for **8,8''-Bibaicalein** were not detailed in the provided search results.

Structural Elucidation via Spectroscopic Methods

The definitive structure of **8,8''-Bibaicalein** is elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the two baicalein monomers.

¹H NMR and ¹³C NMR Data:

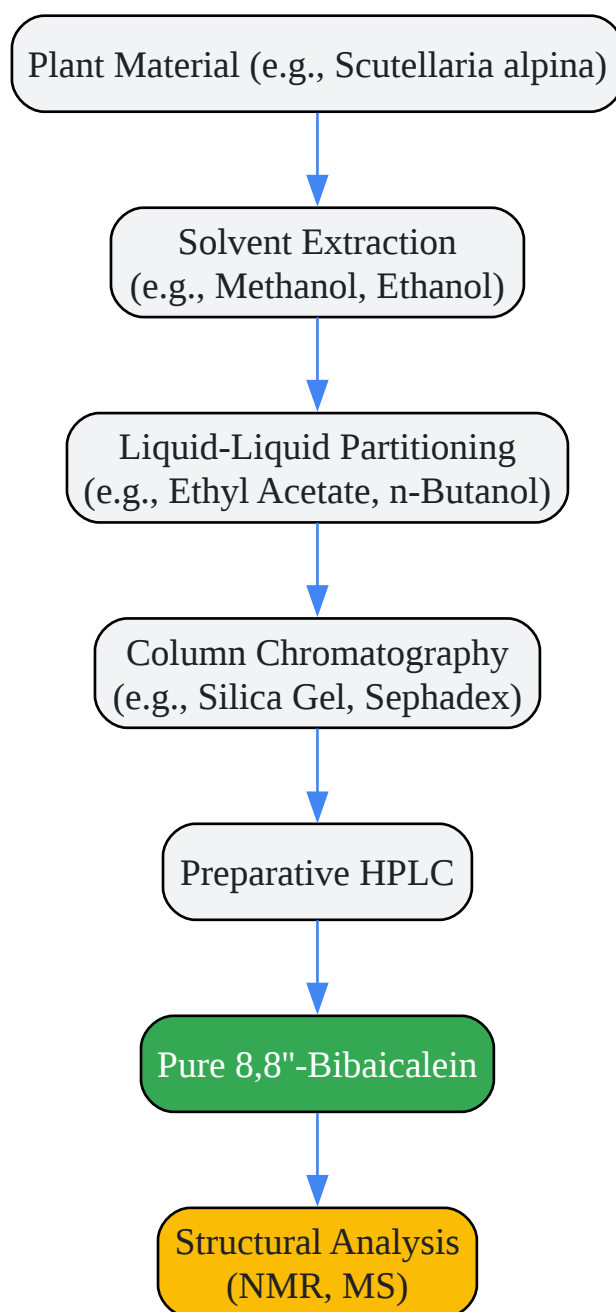
Detailed ¹H and ¹³C NMR spectral data for **8,8''-Bibaicalein**, including chemical shifts (δ) and coupling constants (J), are not available in the provided search results. A complete structural elucidation would require the isolation of the compound and subsequent analysis.

Experimental Protocols

Isolation of 8,8''-Bibaicalein from Natural Sources

While the presence of **8,8''-Bibaicalein** has been reported in *Scutellaria alpina*, a detailed, step-by-step isolation protocol is not available in the provided search results. A general procedure for isolating flavonoids from plant material is outlined below, which could be adapted for the targeted isolation of **8,8''-Bibaicalein**.

General Isolation Workflow:



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Figure 1. General workflow for the isolation of flavonoid compounds.

Synthesis of 8,8''-Biflavonoids

A specific synthetic protocol for **8,8''-Bibaicalein** has not been detailed in the provided search results. However, a modular approach for the synthesis of 8,8'-biflavones has been described

and can serve as a template. The key step involves the oxidative coupling of the corresponding monomeric precursors.

Proposed Synthetic Strategy:



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Figure 2. Proposed synthetic pathway for **8,8''-Bibaicalein**.

Biological Activity and Signaling Pathways

The biological activities of the monomeric precursor, baicalein, have been extensively studied, revealing its involvement in various signaling pathways related to inflammation, cancer, and neuroprotection. However, specific studies detailing the signaling pathways modulated by **8,8''-Bibaicalein** are not available in the provided search results. It is hypothesized that the dimeric structure may exhibit altered or enhanced biological activities compared to the monomer.

Potential Areas of Investigation for **8,8''-Bibaicalein**'s Biological Activity:

- **Anti-inflammatory Effects:** Investigation into the modulation of key inflammatory pathways such as NF- κ B and MAPK signaling.
- **Anticancer Activity:** Evaluation of its effects on cell proliferation, apoptosis, and metastasis in various cancer cell lines.
- **Neuroprotective Properties:** Assessment of its potential to mitigate oxidative stress and neuronal damage in models of neurodegenerative diseases.

Conclusion

The structural elucidation and confirmation of **8,8''-Bibaicalein** are critical for unlocking its therapeutic potential. While its presence in natural sources is established, a significant gap exists in the public domain regarding detailed experimental data for its isolation, complete spectroscopic characterization, and specific synthesis. Future research should focus on

obtaining pure **8,8''-Bibaicalein** to enable comprehensive NMR analysis and to investigate its distinct biological activities and mechanisms of action, thereby providing a solid foundation for potential drug development. Professionals in the field are encouraged to pursue these research avenues to fully characterize this promising biflavonoid.

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